Methyl 2-methoxytetrahydro-3-furoate

Description

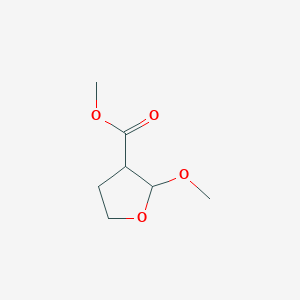

Methyl 2-methoxytetrahydro-3-furoate is a methyl ester derivative featuring a tetrahydrofuran (THF) ring substituted with a methoxy group at the 2-position and an ester moiety at the 3-position. The compound’s bicyclic ether-ester architecture implies moderate polarity, volatility, and reactivity, aligning with properties of other methyl esters in industrial and biological contexts .

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl 2-methoxyoxolane-3-carboxylate |

InChI |

InChI=1S/C7H12O4/c1-9-6(8)5-3-4-11-7(5)10-2/h5,7H,3-4H2,1-2H3 |

InChI Key |

QWUVZLCBSCYPBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(CCO1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound shares key functional groups with the following classes of methyl esters:

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Esters)

- Structure : Polycyclic diterpene backbone with ester groups (e.g., sandaracopimaric acid methyl ester, , Compound 4).

- Applications : Integral to plant resins (e.g., Austrocedrus chilensis), contributing to thermal stability and hydrophobicity .

- Key Differences : Unlike the THF-based structure of Methyl 2-methoxytetrahydro-3-furoate, diterpene esters are larger, more rigid, and less polar, limiting their utility in synthetic chemistry but enhancing roles in natural resins.

Sulfonylurea Herbicide Esters (e.g., Triflusulfuron Methyl Ester)

- Structure : Triazine-sulfonylurea backbone with a methyl benzoate group ().

- Applications : Herbicidal activity via acetolactate synthase inhibition.

- Key Differences : The aromatic benzoate group in sulfonylureas contrasts with the aliphatic THF ring in this compound, resulting in higher molecular weights (>450 g/mol) and lower water solubility .

Simple Aromatic Esters (e.g., Methyl Salicylate)

- Structure : Benzoate ester with a hydroxyl group (, Table 3).

- Applications : Fragrance, anti-inflammatory agents, and volatile organic compound (VOC) standards.

- Key Differences : Methyl salicylate’s planar aromatic structure (MW 152.15 g/mol, boiling point 222°C) contrasts with the bicyclic THF system, likely reducing volatility and altering solubility profiles .

Physicochemical Properties (Table 1)

*Inferred from structural analogs in pesticide chemistry ().

Reactivity and Stability

- THF Ring Stability : The tetrahydrofuran ring in this compound likely confers resistance to ring-opening under mild conditions, similar to cyclic ethers in resin diterpenes (). However, the ester group may hydrolyze under acidic/basic conditions, akin to sulfonylurea esters in herbicides .

- Volatility : Expected to be less volatile than methyl salicylate (boiling point ~220°C) due to its bicyclic structure but more volatile than high-MW sulfonylureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.